1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one
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Overview
Description
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring.
Preparation Methods
The synthesis of 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
1-Chloro-3-[4-(methoxy)phenyl]propan-2-one:
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
CAS No. |
851547-51-8 |
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Molecular Formula |
C10H8ClF3O2 |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c11-6-8(15)5-7-1-3-9(4-2-7)16-10(12,13)14/h1-4H,5-6H2 |
InChI Key |
ZZVYXFRISHJXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)OC(F)(F)F |
Origin of Product |
United States |
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